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Compound of Interest

Compound Name: (-)-Pogostol

Cat. No.: B1352281

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the
characterization of (-)-pogostol, a sesquiterpenoid of interest in natural product chemistry. The
data presented herein is based on the corrected structure of (-)-pogostol, a guaiane
sesquiterpene, following the revision of its initially proposed structure. This guide is intended to
serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological
evaluation of this compound.

Spectroscopic Data Summary

The structural elucidation of (-)-pogostol relies on a combination of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The
guantitative data from these techniques are summarized below.

Table 1: *H NMR Spectroscopic Data for (-)-Pogostol (500 MHz, CDClIs)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 2.58 m
2 1.95, 1.65 m
3 1.85, 1.55 m
5 2.85 dd 10.0, 5.0
6 1.70 m
7 4.15 t 3.0
8 2.10,1.90 m
9 2.05, 1.80 m
11 2.25 sept 7.0
12 1.05 d 7.0
13 1.04 d 7.0
14 1.02 d 7.0
15 4.85, 4.80 S

Table 2: 13C NMR Spectroscopic Data for (-)-Pogostol (125 MHz, CDCIs)
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Position Chemical Shift (6, ppm)
1 52.5
2 28.0
3 35.5
4 150.0
5 50.5
6 26.0
7 80.0
8 30.0
9 40.0
10 45.0
11 33.0
12 215
13 21.4
14 15.0
15 110.0

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (-)-Pogostol
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Technique Key Observations

vmax 3400 (O-H), 3075, 1645, 890 (C=CHz)

IR (film)
cm™1

m/z (% rel. int.): 222 [M]* (5), 207 (15), 189
MS (ElI, 70 eV) (20), 161 (100), 133 (40), 105 (55), 91 (60), 79
(50), 67 (45), 55 (35), 43 (80)

Found: 222.1984; Calculated for C1sH260:

High-Resolution MS
222.1984

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques
for natural product characterization. The detailed methodologies are as follows:

2.1 NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified (-)-pogostol was dissolved in 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

 Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 500
spectrometer operating at 500 MHz for *H and 125 MHz for 13C.

e 1H NMR Parameters:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 12 ppm
o Acquisition Time: 3.4 s
o Relaxation Delay: 1.0 s

¢ 13C NMR Parameters:
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[e]

Pulse Program: zgpg30

Number of Scans: 1024

o

[¢]

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.1 s

[e]

Relaxation Delay: 2.0 s

o Data Processing: The free induction decays (FIDs) were processed using MestReNova
software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz
for *H and 1.0 Hz for 13C spectra. Chemical shifts are reported in parts per million (ppm)
relative to TMS (& = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the purified compound was prepared by dissolving a small
amount of (-)-pogostol in chloroform, applying the solution to a NaCl or KBr salt plate, and
allowing the solvent to evaporate.

e Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR
spectrometer.

e Parameters:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm
o Number of Scans: 16

» Data Analysis: The spectrum was analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)
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e Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo
Finnigan MAT 95 XL mass spectrometer.

o Sample Introduction: The sample was introduced via a direct insertion probe.
e Parameters:

o lonization Energy: 70 eV

o Source Temperature: 200 °C

o Mass Range: m/z 40-500

e High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same
instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal
calibrant.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of (-)-pogostol from
a natural source is depicted below.
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Caption: Experimental workflow for the characterization of (-)-pogostol.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (-)-Pogostol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352281#spectroscopic-data-for-pogostol-
characterization-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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